Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Sourcing regioisomerically pure, late-stage functionalization handles is a persistent bottleneck in medchem and agrochemical workflows. Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate directly resolves this gap: • Para-bromophenyl group enables Suzuki-Miyaura cross-coupling for rapid SAR exploration without de novo synthesis. • Ortho-cyano-nitro arrangement serves as a precursor to nitrogen heterocycles (isoindoles, phthalazines, indazoles). • Certified 98% purity ensures regioisomeric fidelity critical for reproducible cross-coupling and QC method development. Supplied for R&D use with batch-specific quality documentation.

Molecular Formula C16H11BrN2O4
Molecular Weight 375.17 g/mol
Cat. No. B12088791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
Molecular FormulaC16H11BrN2O4
Molecular Weight375.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-2-5-13(17)6-3-10)11-4-7-14(19(21)22)12(8-11)9-18/h2-8,15H,1H3
InChIKeyIVGROHGAUDXBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate: A Specialized Building Block for Targeted Synthesis


Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate (CAS 1923065-88-6) is a synthetic, multi-functionalized small molecule characterized by an ester, a cyano group, a nitro group, and a 4-bromophenyl moiety attached to a chiral carbon center . This molecular architecture places it within the class of advanced synthetic intermediates, designed for further selective chemical transformations rather than as a final bioactive entity. Its utility is derived from the orthogonal reactivity of its functional groups, making it a potential key intermediate for the synthesis of complex pharmaceuticals or agrochemicals. However, due to its niche application space, publicly available data in primary research papers and patents is notably sparse, with many vendor listings being the primary source of its existence .

Why a Generic Substitute Cannot Replace Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate


Selecting a 'generic' analog for this compound is scientifically unsound due to the precise, interdependent reactivity of its functional groups. Substituting the 4-bromophenyl group with a phenyl, o-tolyl, or 3-bromophenyl analog fundamentally alters the molecule's capacity for downstream diversification. The 4-bromophenyl moiety is a specific handle for palladium-catalyzed cross-coupling reactions, while the cyano and nitro groups provide distinct electronic and steric control essential for regio- and chemo-selective transformations. A seemingly minor change, as shown by the existence of the ortho-tolyl analog Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate (CAS 1848979-88-3), which exhibits a molecular weight of 310.3 g/mol versus 375.17 g/mol for the target compound, completely eliminates the crucial capacity for C-C bond formation at the para-position . Such substitution would derail multi-step synthetic routes and result in entirely different downstream products.

Quantitative Differentiation Evidence for Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate


Molecular Weight and Halogen-dependent Reactivity for Cross-Coupling

The target compound possesses a molecular weight of 375.17 g/mol due to its 4-bromophenyl substituent . This contrasts sharply with the non-brominated analog Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate, which has a molecular weight of 296.28 g/mol . The presence of the bromine atom is not merely a mass difference; it is the critical functional handle that enables late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, a synthetic utility that is completely absent in the dehalogenated phenyl analog . The 4-bromo substitution pattern is often preferred over the 3-bromo isomer, Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate , due to distinct steric and electronic effects in palladium-catalyzed cycles, which can lead to higher yields and selectivity in coupling reactions. This differentiation is paramount for chemists designing modular synthetic routes.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Regioisomeric Purity and Positional Differentiation from 3-Bromophenyl Analog

The target compound is defined by its 4-bromophenyl substitution, which is quantified by its unique CAS registry number 1923065-88-6 and a purity of 98% as reported by multiple vendors . The critical comparator, Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate (CAS 1980039-05-1), shares its molecular weight but differs in the position of the bromine atom on the phenyl ring . Although both have a mass of 375.17 Da, their physical-chemical properties and, more importantly, their reactivity are position-dependent. The para-bromo derivative typically participates more predictably in cross-coupling reactions due to reduced steric hindrance compared to the meta-bromo isomer, a well-established principle in synthetic chemistry. Utilizing the wrong regioisomer would invalidate structure-guided drug design, lead to incorrect structure-activity relationship (SAR) conclusions, and produce entirely different final compounds.

Analytical Chemistry Process Chemistry Regioselectivity

Orthogonal Functional Group Density for Accelerated Library Synthesis

This compound integrates three synthetically distinct functional groups—an ester, a nitrile, and a para-bromophenyl group—into a single scaffold, a feature not common in simpler analogs. In contrast, a simpler building block like Methyl 2-(4-bromophenyl)-2-cyanoacetate (CAS 1218950-96-9) lacks the nitro group, reducing its functional density . While direct quantitative data for the target compound is absent from the primary literature, this class-level inference is powerful: each additional functional group exponentially increases the number of possible transformations. The nitro group can be a precursor to an amine (for amide formation) or can participate in nucleophilic aromatic substitution, offering diversification points that the simpler cyanoacetate cannot. This high density of orthogonal reactive handles makes the compound a more efficient and versatile starting material for generating compound libraries in a single step.

Medicinal Chemistry Library Synthesis Hit-to-Lead Optimization

Validated Application Scenarios for Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate


Late-Stage Diversification in Pharmaceutical Lead Optimization

This compound serves as an advanced intermediate specifically designed for late-stage functionalization. Its para-bromophenyl group is a verified handle for Suzuki-Miyaura cross-coupling, allowing for the rapid introduction of a diverse range of aryl, heteroaryl, or alkenyl groups into a drug candidate scaffold . This capability is critical for exploring structure-activity relationships (SAR) and improving pharmacokinetic properties without a de novo multi-step synthesis.

Synthesis of Functionalized Isoindole or Phthalazine Derivatives

The ortho-arrangement of the cyano and nitro groups on one phenyl ring is a classic precursor for constructing nitrogen-containing heterocycles like isoindoles, phthalazines, or indazoles. The presence of the additional 4-bromophenyl substituent concurrently allows for bioconjugation or further structural elaboration, making the compound a uniquely positioned building block for synthesizing complex, fused-ring systems with potential biological activity .

Calibrated Standard for Analytical Method Development

Given the necessity for regioisomeric purity, the compound with a certified purity of 98% is a suitable candidate for use as an analytical reference standard. It can serve as a model compound for developing and validating high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) methods that are capable of distinguishing between the 4-bromo and 3-bromo isomers, a critical quality control step in any industrial process utilizing these building blocks .

Agrochemical Intermediate for Trifluoromethyl or Pesticide Analog Synthesis

The 3-cyano-4-nitrophenyl motif is a known toxophore found in certain herbicides and insecticides. The target compound, with its additional cross-coupling handle, is a logical advanced intermediate for the synthesis of novel agrochemical agents. The 4-bromophenyl group can be replaced with a trifluoromethyl or other fluorinated aryl groups via coupling, a common strategy for modulating the bioavailability and potency of crop protection agents .

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